(4-benzylpiperazin-1-yl)[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone
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Overview
Description
(4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the benzylpiperazine and methylphenyl groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In the field of medicine, (4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is investigated for its therapeutic potential. It has been explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial uses.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Benzylpiperazine derivatives: Compounds with similar benzylpiperazine moieties but different core structures.
Methylphenyl derivatives: Compounds with methylphenyl groups attached to different core structures.
Uniqueness
(4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is unique due to its combination of the pyrazolo[3,4-b]pyridine core with benzylpiperazine and methylphenyl groups. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H29N5O |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C27H29N5O/c1-19-9-11-22(12-10-19)24-17-23(25-20(2)29-30(3)26(25)28-24)27(33)32-15-13-31(14-16-32)18-21-7-5-4-6-8-21/h4-12,17H,13-16,18H2,1-3H3 |
InChI Key |
AMHYULQOEMOSHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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